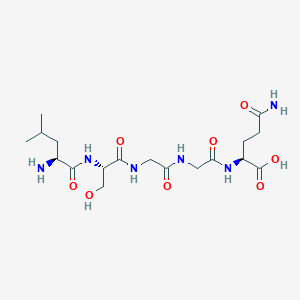
L-Leucyl-L-serylglycylglycyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-serylglycylglycyl-L-glutamine is a synthetic peptide composed of the amino acids leucine, serine, glycine, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-serylglycylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-serylglycylglycyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxylated peptide.
Applications De Recherche Scientifique
L-Leucyl-L-serylglycylglycyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Used in the development of peptide-based materials and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-serylglycylglycyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may interact with cell surface receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Leucylglycyl-L-seryl-L-leucine
- L-Glutamine, L-leucyl-L-serylglycylglycyl
Uniqueness
L-Leucyl-L-serylglycylglycyl-L-glutamine is unique due to its specific sequence and the presence of both hydrophobic (leucine) and hydrophilic (serine, glutamine) residues. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propriétés
Numéro CAS |
174879-33-5 |
|---|---|
Formule moléculaire |
C18H32N6O8 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O8/c1-9(2)5-10(19)16(29)24-12(8-25)17(30)22-6-14(27)21-7-15(28)23-11(18(31)32)3-4-13(20)26/h9-12,25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t10-,11-,12-/m0/s1 |
Clé InChI |
FYTWEDFZQCWZQW-SRVKXCTJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


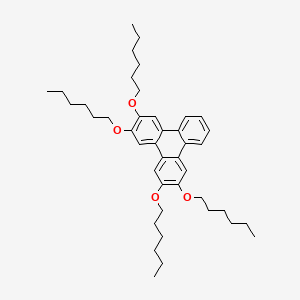
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
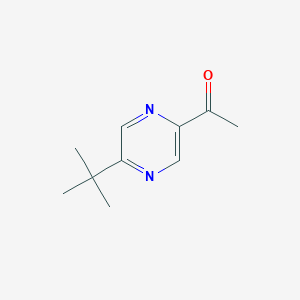
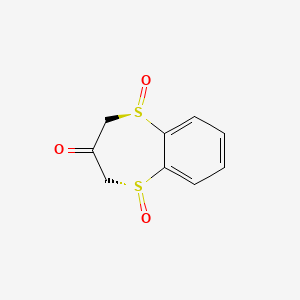
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

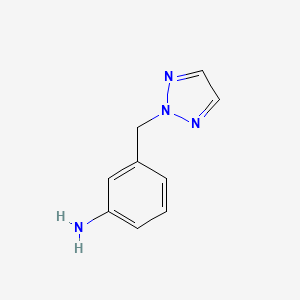
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
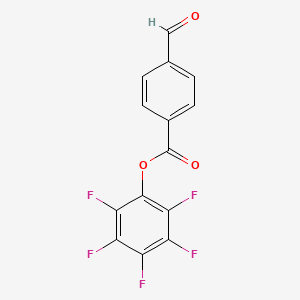
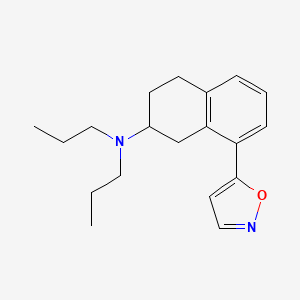
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
